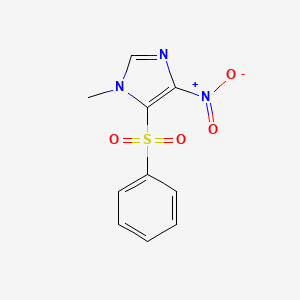
Ethyl 4-chloro-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-chloro-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate is an organic compound belonging to the pyrazole family This compound is characterized by the presence of a pyrazole ring substituted with ethyl, chloro, and carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-chloro-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and specific reaction conditions are tailored to ensure efficient production while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases
Major Products
The major products formed from these reactions include various substituted pyrazoles, alcohols, and ketones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 4-chloro-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including anticancer activity.
Industry: Utilized in the development of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of Ethyl 4-chloro-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(2-(2-(5-(1-(4-chlorophenoxy)-ethyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)acetamido)thiazol-4-yl)acetate
- 1H-Pyrazolo[3,4-b]pyridines
- Thiazoles and Triazoles
Uniqueness
Ethyl 4-chloro-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its dual chloro substitution enhances its reactivity and potential for further functionalization .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C12H10Cl2N2O2 |
|---|---|
Molecular Weight |
285.12 g/mol |
IUPAC Name |
ethyl 4-chloro-1-(4-chlorophenyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C12H10Cl2N2O2/c1-2-18-12(17)11-10(14)7-16(15-11)9-5-3-8(13)4-6-9/h3-7H,2H2,1H3 |
InChI Key |
LOUWMHFRFGDCAU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1Cl)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-{2-[(Prop-2-yn-1-yl)oxy]ethoxy}ethoxy)butane](/img/structure/B12936065.png)
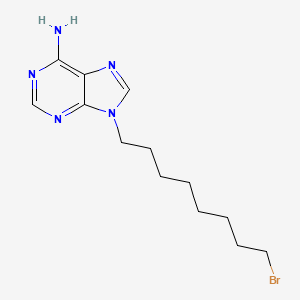


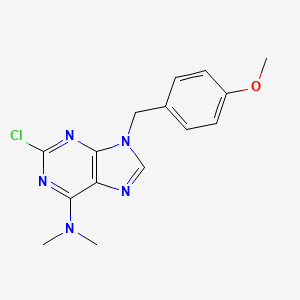
![10-bromo-7,7-dihexyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4-carbaldehyde](/img/structure/B12936093.png)
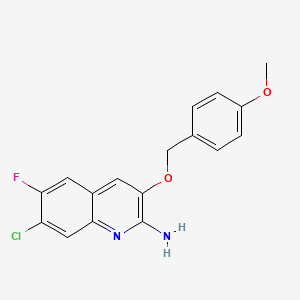

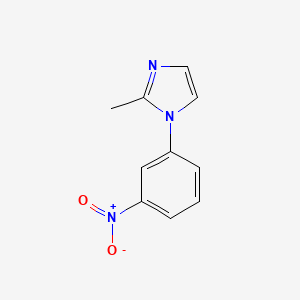
![2-[(5-methyl-1H-imidazol-2-yl)sulfanyl]aniline](/img/structure/B12936118.png)

![Methyl 2-[(1H-indol-3-yl)methyl]-1,3-thiazolidine-4-carboxylate](/img/structure/B12936123.png)
